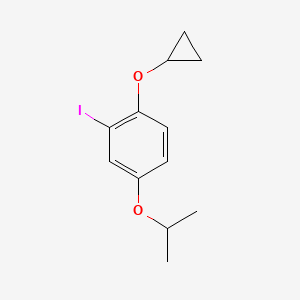
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid is a fluorinated pyridine derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring, followed by carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups such as halides or alkyl groups.
科学研究应用
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- 2-(Difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine-5-carboxylic acid
- 2-Fluoro-3-methyl-pyridine-5-carboxylic acid
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H4F5NO2 |
|---|---|
分子量 |
241.11 g/mol |
IUPAC 名称 |
6-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F5NO2/c9-6(10)5-1-4(8(11,12)13)3(2-14-5)7(15)16/h1-2,6H,(H,15,16) |
InChI 键 |
FBWSHSIYPUYWRI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1C(F)F)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















